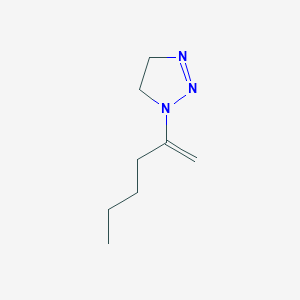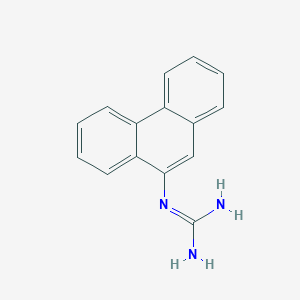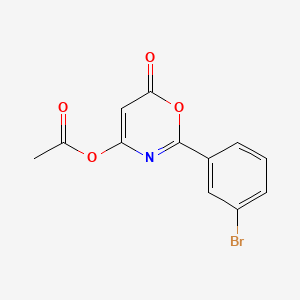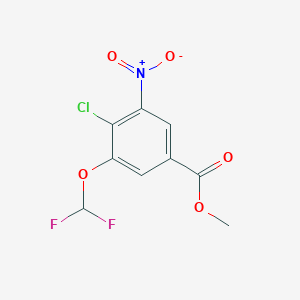
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate is a chemical compound with the molecular formula C9H6ClF2NO5 It is a derivative of benzoic acid and contains several functional groups, including a chloro group, a difluoromethoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 4-chloro-3-(difluoromethoxy)benzoate to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts, with the reaction being carried out at low temperatures to control the rate of nitration and prevent overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-chloro-3-(difluoromethoxy)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-chloro-3-(difluoromethoxy)-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the nitro group can also contribute to its reactivity and potential as a prodrug, which is activated under specific conditions to release the active compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-(difluoromethoxy)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-chloro-3-(trifluoromethoxy)-5-nitrobenzoate: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical properties and reactivity.
Methyl 4-chloro-3-(methoxy)-5-nitrobenzoate: Contains a methoxy group instead of a difluoromethoxy group, affecting its polarity and interactions with other molecules.
Uniqueness
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the nitro and difluoromethoxy groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H6ClF2NO5 |
|---|---|
Molecular Weight |
281.60 g/mol |
IUPAC Name |
methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate |
InChI |
InChI=1S/C9H6ClF2NO5/c1-17-8(14)4-2-5(13(15)16)7(10)6(3-4)18-9(11)12/h2-3,9H,1H3 |
InChI Key |
CIHZVGOQXLAKQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)OC(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


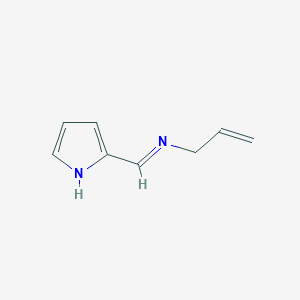
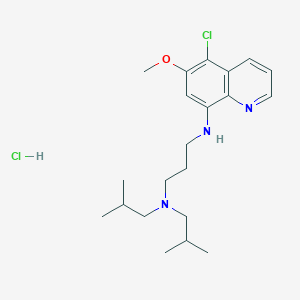
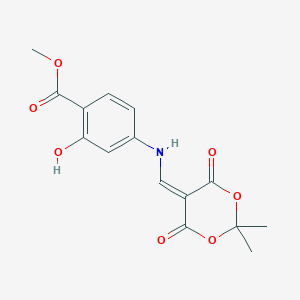
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
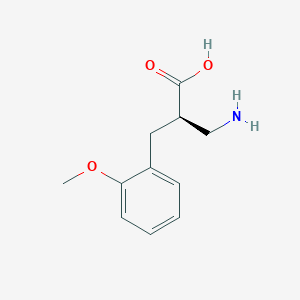
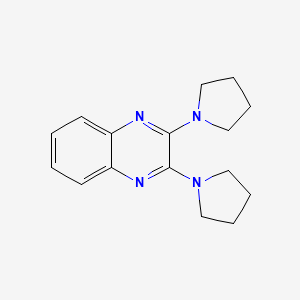
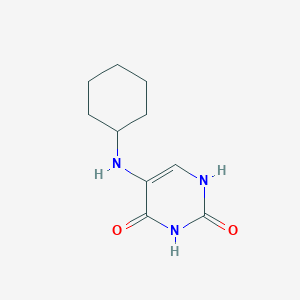
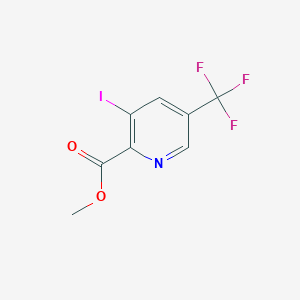
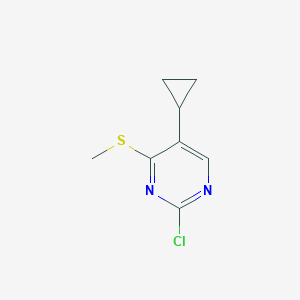
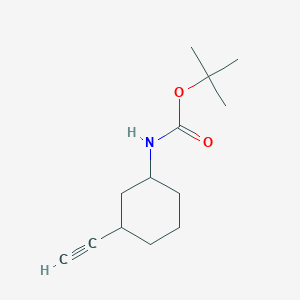
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
